molecular formula C19H18ClNO5S B2643850 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide CAS No. 863007-74-3

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide

Cat. No. B2643850
CAS RN: 863007-74-3
M. Wt: 407.87
InChI Key: XFVNSZQSCBFDCM-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide, also known as BTCP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, as well as a non-competitive NMDA receptor antagonist. These actions are thought to contribute to its analgesic and other physiological effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to affect dopamine and serotonin levels in the brain, as well as to have effects on other neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide in lab experiments is its well-characterized pharmacological profile, which allows for more precise and reproducible results. However, one limitation is that its effects can be complex and difficult to interpret, which can make it challenging to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide. One area of interest is in the development of more selective and potent analogues, which could be used to further elucidate its mechanism of action and potential therapeutic applications. Another area of interest is in the study of its effects on other neurotransmitter systems, which could lead to the development of new treatments for a variety of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloroaniline to yield the desired amide product. Finally, the amide is reacted with thionyl chloride and 1,2-dithiolane to form the final compound.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide has been studied for its potential use in a number of scientific research applications. One area of interest is in the study of the central nervous system, where N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide has been shown to have effects on dopamine and serotonin receptors. It has also been studied for its potential use in the treatment of pain, as it has been shown to have analgesic properties.

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-25-17-8-13(9-18(11-17)26-2)19(22)21(15-5-3-4-14(20)10-15)16-6-7-27(23,24)12-16/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVNSZQSCBFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethoxybenzamide

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